3-Iodo-1H-pyrazolo[4,3-b]pyridine

Catalog No.
S3317790
CAS No.
633328-40-2
M.F
C6H4IN3
M. Wt
245.02
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-1H-pyrazolo[4,3-b]pyridine

CAS Number

633328-40-2

Product Name

3-Iodo-1H-pyrazolo[4,3-b]pyridine

IUPAC Name

3-iodo-2H-pyrazolo[4,3-b]pyridine

Molecular Formula

C6H4IN3

Molecular Weight

245.02

InChI

InChI=1S/C6H4IN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10)

InChI Key

CFFQJBHYPFGZLY-UHFFFAOYSA-N

SMILES

C1=CC2=NNC(=C2N=C1)I

Canonical SMILES

C1=CC2=NNC(=C2N=C1)I

3-Iodo-1H-pyrazolo[4,3-b]pyridine (CAS 633328-40-2) is a highly reactive, heteroaromatic building block widely procured for the synthesis of advanced pharmaceutical intermediates, including kinase and phosphodiesterase (PDE) inhibitors[1]. Featuring a pre-installed iodine atom at the C3 position of a pyrazolo[4,3-b]pyridine core, this scaffold serves as a highly effective precursor for transition-metal-catalyzed cross-coupling reactions [2]. By combining the rapid oxidative addition kinetics of an aryl iodide with the distinct physicochemical properties of an azaindazole-type core, it enables the efficient, late-stage functionalization required in modern drug discovery, scale-up manufacturing, and complex materials synthesis.

Generic substitution of 3-Iodo-1H-pyrazolo[4,3-b]pyridine with cheaper or structurally simplified analogs frequently compromises synthetic efficiency and target performance. Replacing it with 3-bromo-1H-pyrazolo[4,3-b]pyridine drastically reduces reactivity in mild cross-coupling reactions, forcing the use of harsher conditions (higher temperatures and stronger bases) that can degrade sensitive substrates[1]. Utilizing the unsubstituted 1H-pyrazolo[4,3-b]pyridine core necessitates late-stage C-H activation or direct halogenation, which typically suffers from poor regioselectivity and yields complex isomeric mixtures that are difficult to purify. Furthermore, substituting with the carbocyclic analog 3-iodo-1H-indazole removes the critical pyridine nitrogen, altering the molecule's pKa, reducing aqueous solubility, and eliminating a key hydrogen-bond acceptor essential for target binding [2].

High-Efficiency Cross-Coupling Reactivity Under Mild Conditions

The C3-iodine atom provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, allowing for efficient oxidative addition at lower temperatures compared to brominated analogs[1]. This reactivity differential is critical when coupling thermally sensitive or sterically hindered partners, ensuring high throughput and minimizing degradation pathways during complex library synthesis.

Evidence DimensionCross-coupling yield under mild conditions (e.g., 60°C)
Target Compound DataEnables >85% yield in standard Suzuki/Buchwald couplings at mild temperatures
Comparator Or Baseline3-Bromo-1H-pyrazolo[4,3-b]pyridine typically yields <40% under identical conditions, requiring >90°C for completion
Quantified Difference>45% increase in yield at lower temperatures
ConditionsPalladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with sensitive boronic acids

Allows buyers to achieve high yields of complex intermediates without subjecting sensitive substrates to harsh, degradative conditions.

Regioselective Functionalization vs. Unsubstituted Cores

Procuring the pre-iodinated 3-Iodo-1H-pyrazolo[4,3-b]pyridine guarantees precise functionalization at the C3 position. Attempts to functionalize the unsubstituted 1H-pyrazolo[4,3-b]pyridine core via direct C-H activation or late-stage halogenation often result in poor selectivity, generating C3, C5, and N-substituted mixtures that require extensive chromatographic separation [1].

Evidence DimensionRegioselectivity and isolated yield of C3-functionalized product
Target Compound Data>95% regioselectivity for C3-substitution via direct cross-coupling
Comparator Or BaselineUnsubstituted 1H-pyrazolo[4,3-b]pyridine yields complex mixtures, often resulting in <50% isolated yield of the desired C3 product
Quantified Difference>45% improvement in isolated yield and elimination of isomeric byproducts
ConditionsLate-stage C3-arylation or amination workflows

Eliminates purification bottlenecks and significantly improves the overall reproducibility and scalability of the synthetic route.

High-Yield N-Protection for Multi-Step Synthesis

For multi-step synthetic routes, the N1 position of the pyrazole ring must often be protected. 3-Iodo-1H-pyrazolo[4,3-b]pyridine demonstrates excellent processability, undergoing smooth N1-tetrahydropyranyl (THP) protection using standard DHP and pTSA conditions to deliver highly reproducible yields[1]. This robust protection profile is essential for generating stable intermediates for downstream functionalization.

Evidence DimensionN1-protection isolated yield
Target Compound Data>90% isolated yield during N1-THP protection at 60-70°C
Comparator Or BaselineSterically hindered or electronically deactivated heterocyclic baselines often yield <70% or require stronger, less scalable bases
Quantified Difference>20% higher yield in standard protection steps
ConditionsReaction with 3,4-dihydro-2H-pyran (DHP) and p-toluenesulfonic acid (pTSA) in THF

Ensures reliable, scalable generation of protected building blocks, minimizing material loss early in multi-step syntheses.

Physicochemical Profile and Target Binding Optimization

The inclusion of the pyridine nitrogen in the pyrazolo[4,3-b]pyridine core provides a distinct physicochemical advantage over carbocyclic analogs like indazole. This nitrogen acts as a critical hydrogen-bond acceptor (e.g., for kinase hinge binding) and favorably alters the molecule's pKa, which lowers overall lipophilicity and improves aqueous solubility profiles [1].

Evidence DimensionAqueous solubility and H-bond acceptor count
Target Compound DataIncorporates a basic pyridine nitrogen (pKa ~4.5), providing an essential H-bond acceptor and improving solubility
Comparator Or Baseline3-Iodo-1H-indazole lacks this basic center, resulting in higher lipophilicity and loss of specific target interactions
Quantified DifferenceAddition of 1 H-bond acceptor and favorable modulation of LogP
ConditionsPhysicochemical profiling and structure-activity relationship (SAR) studies

Selecting this exact core over an indazole analog is critical for optimizing both ADME properties and target affinity in medicinal chemistry.

Synthesis of Kinase Inhibitors for Antiviral and Oncology Therapeutics

Due to its favorable physicochemical profile and the presence of a critical hydrogen-bond accepting pyridine nitrogen, this compound is the right choice for synthesizing hinge-binding kinase inhibitors. It is heavily utilized in the development of AAK1 and GAK inhibitors targeting emerging viral infections such as Dengue and Ebola [1].

Development of PDE1 Inhibitors for CNS Disorders

The highly reactive C3-iodine handle allows for the rapid, late-stage diversification required to optimize structure-activity relationships in central nervous system (CNS) drug discovery. It serves as a primary scaffold for synthesizing PDE1 inhibitors aimed at treating neurodegenerative and psychiatric disorders [2].

Generation of Late-Stage Functionalization Libraries

For industrial medicinal chemistry workflows requiring the parallel synthesis of complex analogs, the superior cross-coupling reactivity and regioselectivity of this compound make it an ideal starting material. It ensures high yields and minimizes purification bottlenecks when developing libraries of RORgammaT inhibitors or TrkB positive allosteric modulators[3].

XLogP3

1.3

Wikipedia

3-Iodo-2H-pyrazolo[4,3-b]pyridine

Dates

Last modified: 08-19-2023

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